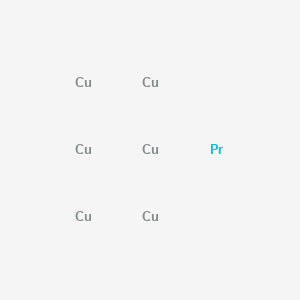

Copper--praseodymium (6/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper–praseodymium (6/1) is an intermetallic compound consisting of copper and praseodymium in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The combination of copper’s excellent electrical conductivity and praseodymium’s unique magnetic and catalytic properties makes this compound particularly valuable for advanced technological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of copper–praseodymium (6/1) typically involves high-temperature solid-state reactions. One common method is the co-reduction of praseodymium (III) and copper (II) ions in a molten salt medium, such as lithium chloride-potassium chloride melts. The reaction conditions often include temperatures ranging from 773 to 923 K and the use of cyclic voltammetry and square wave voltammetry to monitor the reduction process .

Industrial Production Methods: In industrial settings, the production of copper–praseodymium (6/1) may involve electrochemical deposition techniques. This process includes the electrodeposition of praseodymium on a copper electrode in a molten salt medium. The electrochemical behavior of praseodymium (III) on copper electrodes is studied to optimize the extraction efficiency, which can reach up to 99.81% under specific conditions .

Chemical Reactions Analysis

Types of Reactions: Copper–praseodymium (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can participate in the electrochemical reduction of carbon dioxide in solid oxide electrolysis cells .

Common Reagents and Conditions: Common reagents used in reactions involving copper–praseodymium (6/1) include carbon dioxide, hydrogen, and various electrolytes. The reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from reactions involving copper–praseodymium (6/1) depend on the specific reaction conditions. For example, in the reduction of carbon dioxide, the primary product is carbon monoxide .

Scientific Research Applications

Copper–praseodymium (6/1) has a wide range of scientific research applications:

Chemistry: The compound is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide and the oxidation of soot

Biology: Research is ongoing to explore the potential biological applications of copper–praseodymium (6/1), particularly in the field of bioinorganic chemistry.

Mechanism of Action

The mechanism by which copper–praseodymium (6/1) exerts its effects involves several molecular targets and pathways:

Electrochemical Reduction: The compound facilitates the reduction of carbon dioxide to carbon monoxide by providing active sites for the reaction and enhancing the transport of oxygen anions.

Catalytic Activity: The presence of praseodymium in the compound reduces the band gap, contributing to enhanced electronic conduction and catalytic activity.

Copper Homeostasis: In biological systems, copper–praseodymium (6/1) may influence copper homeostasis and related cellular processes, potentially impacting conditions such as atherosclerosis.

Comparison with Similar Compounds

Copper–praseodymium (6/1) can be compared with other similar compounds, such as:

Copper-doped ceria: Similar to copper–praseodymium (6/1), copper-doped ceria is used in catalysis and electrochemical applications.

Praseodymium-doped ferrites: These compounds are used in photocatalysis and magnetic applications.

Other praseodymium intermetallics: Compounds like praseodymium-nickel and praseodymium-aluminum intermetallics exhibit unique magnetic and catalytic properties.

The uniqueness of copper–praseodymium (6/1) lies in its combination of copper’s electrical conductivity and praseodymium’s catalytic and magnetic properties, making it a versatile compound for various advanced applications.

Properties

CAS No. |

12507-16-3 |

|---|---|

Molecular Formula |

Cu6Pr |

Molecular Weight |

522.2 g/mol |

IUPAC Name |

copper;praseodymium |

InChI |

InChI=1S/6Cu.Pr |

InChI Key |

GQNDJROTQVGRJW-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Pr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)